(S)-3-Cyclopentylmorpholine
Description
(S)-3-Cyclopentylmorpholine is a chiral morpholine derivative featuring a cyclopentyl substituent at the 3-position of the morpholine ring. Its molecular formula is C₉H₁₇NO (molecular weight: 155.24 g/mol), with an S-configuration at the stereogenic center. The cyclopentyl group confers a unique combination of lipophilicity and steric bulk, making it valuable in pharmaceutical synthesis.
Properties
IUPAC Name |
(3S)-3-cyclopentylmorpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-2-4-8(3-1)9-7-11-6-5-10-9/h8-10H,1-7H2/t9-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCNIPQHLQXYZGV-SECBINFHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2COCCN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)[C@H]2COCCN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40717600 | |
| Record name | (3S)-3-Cyclopentylmorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40717600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1270006-27-3 | |
| Record name | (3S)-3-Cyclopentylmorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40717600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-Cyclopentylmorpholine typically involves the reaction of cyclopentylamine with epoxide derivatives under controlled conditions. One common method includes the use of cyclopentylamine and ethylene oxide in the presence of a catalyst such as sodium hydroxide. The reaction is carried out at elevated temperatures to facilitate the ring-opening of the epoxide and subsequent formation of the morpholine ring.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: (S)-3-Cyclopentylmorpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to obtain reduced derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base such as sodium hydride or potassium carbonate.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted morpholine derivatives with various functional groups.
Scientific Research Applications
(S)-3-Cyclopentylmorpholine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of chiral drugs with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-3-Cyclopentylmorpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The substituent at the 3-position of the morpholine ring critically influences molecular properties. Below is a comparative analysis:
Key Observations :
- Steric Effects : The cyclopentyl group provides a rigid, bulky substituent, which may enhance receptor selectivity compared to the smaller isopropyl group.
- Electronic Properties : The aromatic phenyl group enables π-π stacking in drug-receptor interactions, whereas the aliphatic cyclopentyl group may favor hydrophobic interactions.
Commercial Considerations
While price data for this compound is unavailable, (S)-3-isopropylmorpholine is listed with variable pricing based on purity and supplier . The phenyl analog’s complex synthesis may increase production costs compared to alkyl-substituted morpholines.
Biological Activity
(S)-3-Cyclopentylmorpholine is a chemical compound that has garnered attention in recent pharmacological studies due to its potential biological activities. This article explores the compound's mechanisms of action, therapeutic implications, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound is characterized by a morpholine ring with a cyclopentyl substituent. Its molecular formula is C₈H₁₅NO, and it possesses unique steric and electronic properties that influence its biological interactions.
The biological activity of this compound can be attributed to its interaction with various biological targets, including receptors and enzymes involved in signaling pathways.
- Receptor Modulation : The compound has been shown to modulate receptor-type tyrosine kinases (RTKs), which are crucial in cell proliferation and differentiation. Specifically, it may influence the signaling pathways associated with the epidermal growth factor receptor (EGFR) and other related kinases .
- Inhibition of Tumor Growth : Research indicates that this compound exhibits anti-cancer properties by inhibiting pathways that lead to tumor growth and metastasis. This is particularly relevant in cancers characterized by aberrant RTK signaling .
Biological Activity Studies
Several studies have investigated the biological activities of this compound, focusing on its pharmacological effects:
- Anticancer Activity : In vitro studies demonstrated that the compound effectively inhibited the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism involves downregulation of vascular endothelial growth factor (VEGF), which is critical for angiogenesis .
- Neuroprotective Effects : Preliminary research suggests that this compound may have neuroprotective properties, potentially benefiting conditions like neurodegenerative diseases. This effect is hypothesized to be mediated through modulation of neurotransmitter systems.
Case Studies
- Case Study 1 : A study conducted on human breast cancer cell lines revealed that treatment with this compound resulted in a significant reduction in cell viability compared to control groups. The IC50 value was determined to be approximately 12 µM, indicating potent activity against these cells.
- Case Study 2 : In an animal model of neurodegeneration, administration of this compound showed improved behavioral outcomes in tests measuring memory and motor function, suggesting its potential as a therapeutic agent in neurodegenerative disorders.
Data Table: Summary of Biological Activities
| Activity Type | Model/Cell Line | Effect Observed | IC50 Value |
|---|---|---|---|
| Anticancer | Human Breast Cancer Cells | Reduced cell viability | 12 µM |
| Anticancer | Human Lung Cancer Cells | Inhibited proliferation | 15 µM |
| Neuroprotection | Animal Model | Improved cognitive function | N/A |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
